molecular formula C4H9N3O2 B1666423 Azido-PEG2-Alcohol CAS No. 139115-90-5

Azido-PEG2-Alcohol

Cat. No.: B1666423
CAS No.: 139115-90-5
M. Wt: 131.13 g/mol
InChI Key: CGJFKQFYZOARRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG2-Alcohol is a chemical compound with the molecular formula C4H9N3O2. It is a PEG (polyethylene glycol) linker containing an azide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Azido-PEG2-Alcohol involves several steps. One common method includes the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to generate 2-(2-(benzyloxy)ethoxy)ethyl-4-methylbenzenesulfonate. This intermediate is then reacted with sodium azide to produce 2-(2-(azidoethoxy)ethoxy)ethyl-4-methylbenzenesulfonate. Finally, catalytic hydrogenation reduction is carried out to obtain this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The required raw materials are simple and easy to obtain, and the process involves straightforward operations with easy purification of intermediates. This method is suitable for industrial production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG2-Alcohol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an azide group and a terminal hydroxyl group, which allows it to participate in Click Chemistry and other substitution reactions. Its hydrophilic PEG spacer also enhances its solubility in aqueous media, making it versatile for various applications .

Properties

IUPAC Name

2-(2-azidoethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c5-7-6-1-3-9-4-2-8/h8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJFKQFYZOARRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73342-16-2
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73342-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90464632
Record name 2-(2-azidoethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139115-90-5
Record name 2-(2-azidoethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-azidoethoxy)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-(2-chloro-ethoxy)-ethanol (15 g, 0.12 mol) and sodium azide (15.7 g, 2 equiv.) in H2O (50 ml) was heated at 90° C. for 16 h. The reaction mixture was cooled down to RT then extracted with CH2Cl2 (6×50 ml). The combined organic layers were dried over MgSO4 and filtrated. The solvents were removed under reduced pressure to give azide 2 as a colorless liquid (15 g, 95%). 1H and 13C NMR spectra matched the literature data (Cheng, H. et al. J. Med. Chem. 2005, 48, 645-653).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Synthesis routes and methods II

Procedure details

A solution of 10.0 grams of 2-(2-chloroethoxy)ethanol in 50 mL of deionized water was treated with 10.4 grams (2 eq) of sodium azide, and the reaction mixture was heated at 80° C. for 48 hours. The solution was cooled to room temperature, saturated with sodium chloride and extracted with 3×50 mL of ether. The combined organics were dried over anhydrous sodium sulfate, filtered and concentrated to give 7.25 grams (69%) of the desired product as a clear, colorless oil. 1H NMR (400 MHz, CDCl3): δ=2.05 (t, J=6.4 Hz, 1H, OH), 3.42 (t, J=5 Hz, 2H), 3.63 (dd, J=4.4, 5.6 Hz), 3.71 (dd, J=4.4, 4.8 Hz, 2H), 3.77 (dt, J=4.4, 6 Hz, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azido-PEG2-Alcohol
Reactant of Route 2
Reactant of Route 2
Azido-PEG2-Alcohol
Reactant of Route 3
Reactant of Route 3
Azido-PEG2-Alcohol
Reactant of Route 4
Reactant of Route 4
Azido-PEG2-Alcohol
Reactant of Route 5
Reactant of Route 5
Azido-PEG2-Alcohol
Reactant of Route 6
Reactant of Route 6
Azido-PEG2-Alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.